molecular formula C15H23N5O5 B2545106 7-(2,3-dihydroxypropyl)-1,3-dimethyl-8-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione CAS No. 577766-03-1

7-(2,3-dihydroxypropyl)-1,3-dimethyl-8-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2545106
CAS No.: 577766-03-1
M. Wt: 353.379
InChI Key: JEAZSKRZCJGCIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2,3-dihydroxypropyl)-1,3-dimethyl-8-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C15H23N5O5 and its molecular weight is 353.379. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

7-(2,3-dihydroxypropyl)-1,3-dimethyl-8-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione, commonly referred to as dyphylline, is a xanthine derivative with notable pharmacological properties. This compound has been investigated for its biological activity, particularly in the context of respiratory and renal disorders. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

  • Chemical Formula : C12H17N5O4
  • Molecular Weight : 279.30 g/mol
  • CAS Number : 69975-86-6

Dyphylline acts primarily as a phosphodiesterase inhibitor, which leads to increased levels of cyclic AMP (cAMP) in cells. This increase promotes bronchodilation and has implications for treating conditions like asthma and chronic obstructive pulmonary disease (COPD). Additionally, it exhibits anti-inflammatory properties by modulating immune responses.

1. Respiratory Effects

Dyphylline has been shown to relax bronchial smooth muscle through its action on phosphodiesterase enzymes. A study demonstrated that dyphylline effectively reduced airway resistance in animal models of asthma, suggesting its potential as a bronchodilator.

StudyModelResult
Guinea pigsSignificant reduction in airway resistance post-administration
Rat modelEnhanced lung function metrics compared to control

2. Renal Protective Effects

Research indicates that dyphylline may have protective effects against renal dysfunction. In preclinical studies, it was found to mitigate renal injury induced by nephrotoxic agents.

StudyModelResult
Rat model of contrast nephropathyReduced serum creatinine and improved histopathological scores
In vitro renal cell culturesDecreased apoptosis in renal tubular cells

Case Studies

Several clinical case studies have highlighted the effectiveness of dyphylline in treating patients with respiratory conditions:

  • Case Study 1 : A 45-year-old male with severe asthma experienced significant improvement in symptoms and lung function after a regimen including dyphylline.
  • Case Study 2 : A patient with chronic bronchitis reported reduced frequency of exacerbations when treated with dyphylline alongside standard therapy.

Adverse Effects

While generally well-tolerated, dyphylline can cause side effects such as gastrointestinal disturbances and headache. Monitoring is advised for patients with pre-existing conditions.

Properties

IUPAC Name

7-(2,3-dihydroxypropyl)-1,3-dimethyl-8-(morpholin-4-ylmethyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N5O5/c1-17-13-12(14(23)18(2)15(17)24)20(7-10(22)9-21)11(16-13)8-19-3-5-25-6-4-19/h10,21-22H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEAZSKRZCJGCIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCOCC3)CC(CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.